(+/-)5,6-EET Methyl Ester
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Overview
Description
“(±)5,6-EET Methyl Ester” is the methyl ester of 5,6-EET . It has a molecular weight of 334.49 and a molecular formula of C21H34O3 . It is biosynthesized in rat and rabbit liver microsomes by CYP450 . In neuroendocrine cells, such as the anterior pituitary and pancreatic islet, (±)5(6)-EET has been implicated in the mobilization of Ca2+ and hormone secretion .
Molecular Structure Analysis
The molecular structure of “(±)5,6-EET Methyl Ester” is represented by the formula C21H34O3 . The InChi Code for the compound isInChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20 (24-19)17-15-18-21 (22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1
. Physical and Chemical Properties Analysis
“(±)5,6-EET Methyl Ester” has a molecular weight of 334.5 and a molecular formula of C21H34O3 . It is soluble in DMF, DMSO, and ethanol, but has limited solubility in PBS pH 7.2 .Scientific Research Applications
(+/-)5,6-EET Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in lipid biochemistry studies.
Biology: Investigated for its role in cellular signaling and regulation of calcium mobilization in neuroendocrine cells.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various assays.
Mechanism of Action
In neuroendocrine cells, such as the anterior pituitary and pancreatic islet, (±)5(6)-EET has been implicated in the mobilization of Ca2+ and hormone secretion . Since (±)5(6)-EET is highly unstable, (±)5(6)-EET methyl ester is used for bulk storage and small amounts converted to the free acid just before use .
Safety and Hazards
“(±)5,6-EET Methyl Ester” is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and may be harmful if inhaled . It is recommended to use personal protective equipment as required and to keep away from heat/sparks/open flames/hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)5,6-EET Methyl Ester is synthesized through the epoxidation of arachidonic acid using cytochrome P450 enzymes in liver microsomes . The reaction involves the oxidation of arachidonic acid to form the epoxide intermediate, which is then esterified to produce the methyl ester derivative. The reaction conditions typically include the use of organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The compound is often produced in bulk and stored as a solution in ethanol or other suitable solvents to maintain stability . The production process ensures high purity (≥98%) and stability for extended storage periods .
Chemical Reactions Analysis
Types of Reactions
(+/-)5,6-EET Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like water or alcohols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include dihydroxy eicosatrienoic acids, diols, and substituted derivatives of the original compound.
Comparison with Similar Compounds
(+/-)5,6-EET Methyl Ester is compared with other EETs, such as:
- 8,9-EET
- 11,12-EET
- 14,15-EET
Uniqueness
This compound is unique due to its specific epoxide position and its ability to be hydrolyzed to the free acid form, making it more stable for storage and use in research.
Similar Compounds
Similar compounds include other EETs and their methyl ester derivatives, which share similar biochemical properties but differ in their epoxide positions and biological activities.
Properties
IUPAC Name |
methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESKIWNDBIILZ-JPFHKJGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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